![molecular formula C23H25FN2O3S B2651872 3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892780-44-8](/img/structure/B2651872.png)

3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

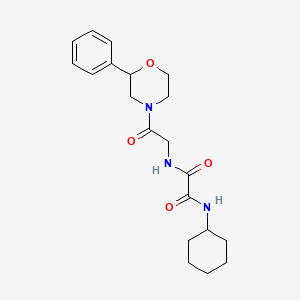

The compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity. Quinolinones are a type of heterocyclic compound, meaning they contain atoms of at least two different elements in a cyclic structure .

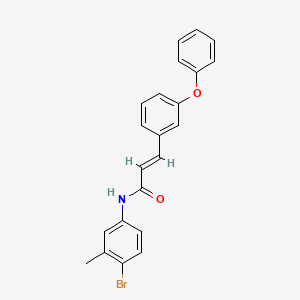

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with various substituents attached. The sulfonyl group attached to the 2,5-dimethylphenyl group, the ethyl group, and the pyrrolidinyl group attached to the quinolinone core are the key features of this molecule .Wissenschaftliche Forschungsanwendungen

Catalyst Synthesis and Application

The compound's potential use as a catalyst in the synthesis of hexahydroquinolines is suggested by studies focusing on similar quinoline derivatives. Sulfonic acid functionalized pyridinium chloride, a Bronsted acidic ionic liquid, has been synthesized and characterized, demonstrating efficiency in the preparation of hexahydroquinolines through multi-component condensation reactions (Khazaei et al., 2013). Another study on pyridinium-1-sulfonic acid-2-carboxylic acid chloride highlights its efficient catalytic properties in similar reactions, emphasizing low cost and non-toxic nature (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Photocatalytic Applications

Research on cationic Ir(III) complexes involving similar quinoline structures indicates the potential for applications in photocatalysis. These complexes, with various pyridine and quinoline ligands, have been evaluated for their ability to generate singlet oxygen and catalyze the oxidation of sulfides into sulfoxides (Li & Ye, 2019).

Molecular Probes and Optical Microscopy

The exploration of compounds structurally related to quinolines in molecular probes and optical microscopy is notable. Specifically, a study on the unusual intensification of fluorescence in certain quinoline derivatives indicates their potential as temperature-sensitive molecular probes (Cao et al., 2014).

Electronic Materials

The sulfone-based electron-transport materials, including quinoline derivatives, have been synthesized and characterized for their high triplet energy and wide band gaps, indicating potential applications in organic light-emitting diodes (PhOLEDs) (Jeon, Earmme & Jenekhe, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-4-25-14-22(30(28,29)21-11-15(2)7-8-16(21)3)23(27)17-12-18(24)20(13-19(17)25)26-9-5-6-10-26/h7-8,11-14H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENOXKOYCOFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2651792.png)

![4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651799.png)

![N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide](/img/structure/B2651801.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2651802.png)

![4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2651803.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2651807.png)

![5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione](/img/structure/B2651809.png)